
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential bioactivity and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation . This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods. The reaction conditions often include the use of strong bases and solvents to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. The process can be optimized by adjusting the microwave power, reaction time, and the concentration of reactants to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential bioactivity and can be used in studies related to enzyme inhibition and molecular recognition.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and the inhibition of cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-ethoxy-6-methyl-
- 4,6-Diphenylpyrimidin-2-amine derivatives
Comparison: Compared to similar compounds, 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
61539-07-9 |
|---|---|
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-4-methyl-6-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClN3O/c1-3-8-19-13-12(9(2)17-14(16)18-13)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
GKMIJSKYBBAIAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
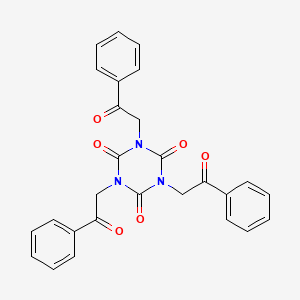
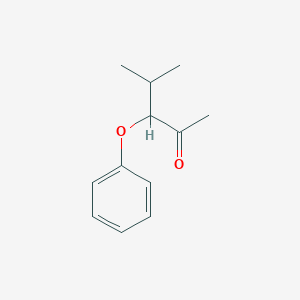

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
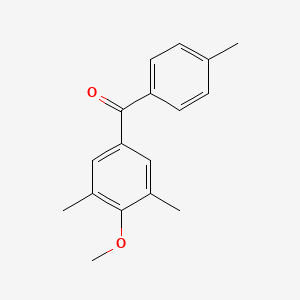
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
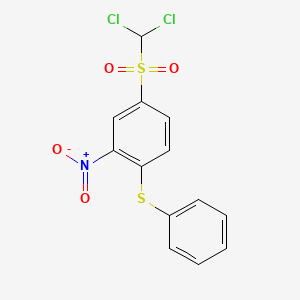
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
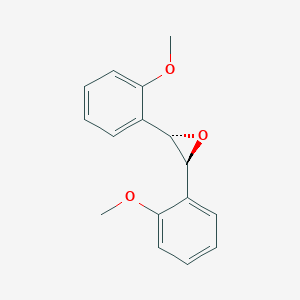
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
